Losartan vs. Irbesartan Head-to-Head: Serum Uric Acid Reduction in Hypertensive Patients with Hyperuricemia and Gout
Losartan is the only ARB with a clinically proven uricosuric effect. In a prospective, randomized, double-blind, crossover study directly comparing losartan 50 mg once daily versus irbesartan 150 mg once daily in 13 hypertensive patients with hyperuricemia and gout, losartan significantly decreased serum uric acid (SUA) from 538 ± 26 μmol/L to 491 ± 20 μmol/L (P < 0.01), a reduction of approximately 47 μmol/L (8.7%), while irbesartan had no effect on SUA [1]. A systematic review of 11 randomized controlled trials confirmed that among all examined ARBs (losartan, irbesartan, valsartan, eprosartan), only losartan exhibits a uricosuric effect, whereas the others are metabolically neutral with respect to uric acid [2]. The mechanism has been traced to losartan's inhibition of urate transporter 1 (URAT1) in the renal proximal tubule, as demonstrated in hypertensive patients [3].
| Evidence Dimension | Serum uric acid reduction in hypertensive patients with hyperuricemia and gout |
|---|---|
| Target Compound Data | Losartan 50 mg once daily: SUA decreased from 538 ± 26 to 491 ± 20 μmol/L (P < 0.01); ~8.7% reduction |
| Comparator Or Baseline | Irbesartan 150 mg once daily: No effect on serum uric acid |
| Quantified Difference | Losartan: significant reduction (−47 μmol/L; P < 0.01). Irbesartan: no change. Only losartan among all ARBs possesses a uricosuric effect. |
| Conditions | Prospective, randomized, double-blind, crossover clinical trial; 13 hypertensive patients with hyperuricemia and gout; 4-week treatment phases; uric acid-lowering drugs discontinued 3 weeks prior |
Why This Matters
Procurement selection of losartan over irbesartan or other ARBs is mandatory when treating hypertensive patients with comorbid hyperuricemia or gout, as no other ARB provides this dual antihypertensive and urate-lowering benefit, potentially eliminating the need for a separate urate-lowering agent.
- [1] Würzner G, Gerster JC, Chiolero A, Maillard M, Fallab-Stubi CL, Brunner HR, Burnier M. Comparative effects of losartan and irbesartan on serum uric acid in hypertensive patients with hyperuricaemia and gout. J Hypertens. 2001;19(10):1855-1860. doi:10.1097/00004872-200110000-00021 View Source
- [2] Morozova TE, Volnukhin AV, Vlasova AV, Samokhina EO, Manzyuk AV, Gertsog AA, Shikh NV. The effect of angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers on serum uric acid levels in adult patients with arterial hypertension: A systematic review. Rational Pharmacotherapy in Cardiology. 2026. doi:10.20996/1819-6446-2026-3277 View Source
- [3] Hamada T, Ichida K, Hosoyamada M, Mizuta E, Yanagihara K, Sonoyama K, et al. Uricosuric action of losartan via the inhibition of urate transporter 1 (URAT1) in hypertensive patients. Am J Hypertens. 2008;21(10):1157-1162. doi:10.1038/ajh.2008.245 View Source
